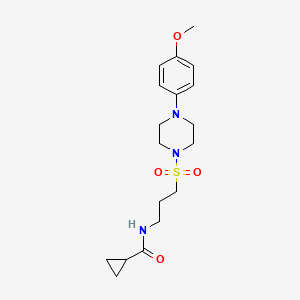

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a synthetic organic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, a sulfonyl-linked propyl chain, and a cyclopropanecarboxamide moiety. This structure combines key pharmacophoric elements:

- Piperazine ring: A common scaffold in CNS-targeting drugs due to its ability to modulate neurotransmitter receptors (e.g., serotonin, dopamine) .

- 4-Methoxyphenyl group: Enhances lipophilicity and may influence receptor binding affinity.

- Sulfonyl linker: Improves metabolic stability and solubility compared to amine or ether linkages.

Properties

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-25-17-7-5-16(6-8-17)20-10-12-21(13-11-20)26(23,24)14-2-9-19-18(22)15-3-4-15/h5-8,15H,2-4,9-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQDUDMDACSJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated piperazine with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving piperazine derivatives.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in prostate cells through an α1-independent pathway . This involves the modulation of anti-apoptotic genes such as Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Piperazine Derivatives: Aripiprazole shares the piperazine core but incorporates a quinolinone group, enabling dual dopamine D2 and serotonin 5-HT1A modulation. In contrast, the methoxyphenyl and cyclopropane groups in the target compound may favor selectivity for serotonin or sigma receptors . Trazodone uses a chlorophenylpiperazine moiety but lacks the sulfonyl linker, resulting in shorter half-life and distinct pharmacokinetics.

Sulfonyl Linkers :

- Sulfonyl groups (as in the target compound) enhance metabolic stability compared to esters or amines. For example, sulfonamide-based anticonvulsants (e.g., zonisamide) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .

Cyclopropane Carboxamides :

- Cyclopropane rings impose conformational constraints, improving binding specificity. Analogous compounds like citalopram (antidepressant) use cyclopropane to enhance serotonin reuptake inhibition. However, the carboxamide group in the target compound may alter solubility and blood-brain barrier penetration .

Anticonvulsant Potential: Pyrrolidine-2,5-dione derivatives (e.g., 3-phenyl analogs) show efficacy in MES tests, but the target compound’s piperazine-sulfonyl scaffold may offer better CNS penetration and reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.